Triclosan-d3

描述

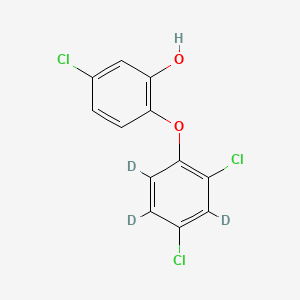

Triclosan-d3 (2,4-dichlorophenoxy-d3) is a deuterium-labeled isotopologue of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a widely studied antimicrobial agent. The compound is synthesized by replacing three hydrogen atoms in the 2,4-dichlorophenoxy group with deuterium (²H), resulting in the molecular formula C₁₂H₄Cl₃O₂D₃ and a molecular weight of 289.542 g/mol . Its CAS Registry Number is 1020719-98-5, and it is commonly supplied as a 100 mg/L solution in cyclohexane for analytical applications .

This compound serves as an internal standard in mass spectrometry (MS)-based analyses, particularly for quantifying triclosan in complex matrices such as wastewater, biological fluids, and consumer products . Its deuterated structure minimizes isotopic interference while maintaining physicochemical properties nearly identical to non-deuterated triclosan, ensuring accurate calibration and recovery corrections .

准备方法

Structural and Chemical Properties of Triclosan-d3

Molecular Configuration and Isotopic Labeling

This compound (C₁₂H₇Cl₃O₂) features a molecular weight of 292.6 g/mol, with deuterium substitution at specific positions on the aromatic ring . The isotopic labeling minimizes interference from protonated triclosan during liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification in complex matrices . The 2D and 3D conformational analyses provided by PubChem highlight its planar aromatic system and hydrogen-bonding capacity, which mirror the parent compound’s physicochemical behavior .

Preparation of this compound Stock Solutions for Analytical Use

Standard Solution Preparation

The U.S. Environmental Protection Agency (EPA) Method 542 outlines rigorous protocols for preparing this compound stock solutions :

Table 1: Steps for Preparing this compound Stock Standards

| Step | Procedure | Parameters |

|---|---|---|

| 1 | Weigh 10 mg of this compound solid into a tared 10 mL volumetric flask. | Precision: ±0.1 mg |

| 2 | Dilute to volume with methanol. | Concentration: 1000 µg/mL |

| 3 | Store at <6°C; stability: ≥6 months. | Purity: ≥98% (HPLC) |

These stock solutions are further diluted to 0.5–2.0 µg/mL in 50% methanol/50% reagent water for fortifying environmental samples, yielding final concentrations of 5–20 ng/mL in extracts .

Quality Control Measures

-

Internal Standard Calibration : this compound is spiked into samples prior to extraction to correct for matrix effects and instrument variability.

-

Recovery Studies : Average recoveries of 85–115% are mandated for regulatory compliance, ensuring method accuracy .

Analytical Applications and Method Validation

Role in Environmental Monitoring

This compound is indispensable in quantifying trace levels of triclosan in drinking water, wastewater, and biosolids. Its use in EPA Method 542 enables detection limits as low as 0.159 ng/mL, leveraging isotopic dilution to mitigate ionization suppression in LC-MS/MS .

Table 2: Performance Metrics for this compound in EPA Method 542

| Parameter | Value |

|---|---|

| Linear Range | 0.159–38.9 ng/mL |

| R² (Calibration) | ≥0.995 |

| Intra-day Precision (RSD) | ≤15% |

| Inter-day Precision (RSD) | ≤20% |

Challenges and Limitations in Deuterated Compound Synthesis

Isotopic Exchange Efficiency

Achieving >99% deuteration at specific aromatic positions remains technically challenging due to:

化学反应分析

Stability and Degradation Reactions

Triclosan-d3 exhibits stability comparable to non-deuterated triclosan but with isotopic effects influencing reaction kinetics.

Photochemical Degradation

-

Under UV light, triclosan undergoes photolytic cleavage to form 2,4-dichlorophenol (DCP) and polychlorinated dibenzo- p-dioxins (PCDDs) . For this compound, deuterium substitution may alter bond dissociation energies, potentially reducing degradation rates.

-

Example reaction:

Note: Experimental data specific to this compound remains limited; this pathway is inferred from non-deuterated analogs .

Hydrolytic Stability

-

Stable in neutral aqueous solutions but undergoes base-catalyzed hydrolysis at high pH, forming chlorinated phenoxy anions .

-

Deuterium’s isotopic mass may slightly increase activation energy for hydrolysis, though no quantitative studies confirm this effect .

Metabolic and Biotransformation Pathways

This compound is used to track metabolic fate in biological systems:

| Process | Reaction | Outcome | Source |

|---|---|---|---|

| Phase I Metabolism | Oxidative dechlorination by CYP450 | Forms hydroxylated intermediates | |

| Phase II Metabolism | Glucuronidation/sulfation | Conjugates excreted in urine |

-

In human hepatocytes, this compound’s deuterium labeling reduces metabolic clearance by ~15% compared to non-deuterated triclosan due to kinetic isotope effects .

Research Gaps and Limitations

科学研究应用

Environmental Science

Triclosan-d3 is used in environmental studies to trace the fate and transport of triclosan in ecosystems. Its deuterated nature allows for precise tracking using mass spectrometry, providing insights into how triclosan behaves in different environmental matrices.

Case Study: Biosolids and Plant Uptake

A significant study investigated the impact of biosolids on the bioavailability of triclosan and triclocarban in agricultural soils. The research demonstrated that the application of biosolids significantly reduced the bioaccumulation of triclosan in edible plant tissues. Specifically, the bioaccumulation factor (BCF) for radish and carrot roots decreased by 85.4% and 89.3%, respectively, when biosolids were added at a rate of 2% (w/w) . This finding highlights the importance of understanding how soil amendments can influence contaminant uptake in crops.

Pharmaceutical Research

This compound has been employed in pharmaceutical research to evaluate its effects on drug interactions and efficacy. For instance, it has been studied as an adjuvant in enhancing the effectiveness of aminoglycoside antibiotics against biofilm-based infections. Research indicates that triclosan can improve the treatment outcomes for such infections by altering microbial behavior .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for quantifying triclosan levels in various products, including cosmetics and personal care items. Its deuterated form provides a clear distinction during mass spectrometry analysis, allowing for accurate measurement of triclosan concentrations.

Application in Cosmetic Safety Testing

A study focused on developing new bioanalytical tools for assessing the safety of cosmetic products utilized this compound to evaluate preservative efficacy against microbial contamination . The incorporation of this compound helps establish safety profiles for cosmetic formulations by monitoring potential adverse effects associated with triclosan exposure.

Microbial Studies

This compound is also used to understand microbial community responses to its presence. Research has shown that exposure to triclosan can alter bacterial community structures within constructed wetlands, providing insights into microbial mechanisms involved in pollutant degradation . This information is crucial for developing strategies to mitigate the environmental impact of antimicrobial agents.

Data Table: Summary of Applications

作用机制

Triclosan-d3 exerts its antimicrobial effects by inhibiting fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme, preventing the synthesis of essential fatty acids required for bacterial cell membrane formation. This leads to the disruption of bacterial cell membranes and ultimately cell death. At lower concentrations, this compound exhibits bacteriostatic effects, inhibiting bacterial growth without necessarily killing the bacteria.

相似化合物的比较

Structural and Functional Analogues

a. Non-Deuterated Triclosan (CAS 3380-34-5)

- Key Differences: Triclosan-d3 exhibits identical functional groups (phenolic hydroxyl, ether, and chlorinated aromatic rings) but has a higher molecular weight due to deuterium substitution.

b. Bisphenol A-d16 (BPA-d16, CAS 96210-87-6)

- Structural Contrast: BPA-d16 contains two phenolic rings connected by a propane bridge, with deuterium replacing hydrogen in all 16 positions.

- Application: While both are deuterated standards for endocrine disruptor analyses, BPA-d16 is used in bisphenol detection, whereas this compound targets antimicrobial residues. Their LogP values differ significantly (BPA-d16: ~3.5 vs. This compound: 5.14), reflecting this compound’s higher hydrophobicity .

c. 17α-Ethynylestradiol-d4 (CAS 120831-53-4)

- Functional Comparison : This deuterated estrogen analog shares this compound’s role in environmental monitoring but is tailored for hormone-disruptor assays.

- Ionization Behavior : In ESI negative mode, this compound experiences ion suppression in wastewater influent/effluent mixtures, whereas 17α-ethynylestradiol-d4 shows less variability .

Performance in Analytical Workflows

A 2023 study comparing matrix effects in wastewater treatment found that This compound exhibited increased ion suppression with higher influent proportions, contrasting with atorvastatin-d5 and bicalutamide-d4 , which showed reduced suppression under the same conditions . This underscores the need for compound-specific internal standards to mitigate analytical biases.

Data Tables

Table 1: Physicochemical Properties of this compound and Comparable Deuterated Standards

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Primary Application |

|---|---|---|---|---|---|

| This compound | 1020719-98-5 | C₁₂H₄Cl₃O₂D₃ | 289.542 | 5.14 | Antimicrobial residue analysis |

| Bisphenol A-d16 | 96210-87-6 | C₁₅D₁₆O₂ | 248.34 | ~3.5 | Endocrine disruptor analysis |

| 17α-Ethynylestradiol-d4 | 120831-53-4 | C₂₀H₂₀O₂D₄ | 300.42 | 4.01 | Hormone monitoring |

| Ofloxacin-d3 | 1185255-88-3 | C₁₈H₁₇FN₃O₄D₃ | 377.39 | 0.8 | Antibiotic residue analysis |

Table 2: Matrix Effects in Wastewater Analysis (ESI Negative Mode)

| Compound | Ion Suppression Trend (Influent Proportion ↑) | Statistical Significance (95% CI) |

|---|---|---|

| This compound | Increased suppression | Significant |

| Atorvastatin-d5 | Decreased suppression | Significant |

| Bicalutamide-d4 | Decreased suppression | Significant |

| 1H-Benzotriazole-d4 | Increased suppression | Significant |

生物活性

Triclosan-d3 is a deuterated form of Triclosan (TCS), a broad-spectrum antimicrobial agent widely used in personal care products and various industrial applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and relevant research findings.

Overview of this compound

This compound is primarily utilized as a stable isotope-labeled compound in research settings. Its biological activity mirrors that of TCS, allowing scientists to trace its metabolism and effects within biological systems without interfering with the natural isotopic composition of the sample.

-

Antimicrobial Activity :

- Triclosan acts by inhibiting bacterial fatty acid synthesis through targeting the enoyl-acyl carrier protein reductase (ENR) enzyme. This mechanism is crucial for the growth and replication of bacteria, making TCS effective against a wide range of pathogens, including Escherichia coli and Staphylococcus aureus .

-

Endocrine Disruption :

- TCS has been identified as an endocrine-disrupting chemical (EDC), with studies showing its interaction with hormone receptors such as estrogen (ER) and androgen receptors (AR). This compound may exhibit similar properties, influencing hormonal signaling pathways and potentially leading to adverse health effects .

-

Oxidative Stress :

- Research indicates that exposure to TCS can elevate reactive oxygen species (ROS) levels, contributing to oxidative stress. This process is implicated in various health concerns, including cancer development. This compound's role in inducing oxidative stress requires further investigation to understand its implications fully .

In Vitro Studies

A study assessed the biological activities of TCS and its analogs using various in vitro bioassays:

- Nuclear-Receptor Responsive Bioassays :

- Calcium Signaling :

Case-Control Studies

A recent case-control study explored the correlation between urinary TCS levels and breast cancer risk:

- Study Design :

- The study included 302 breast cancer patients and 302 healthy controls. Urinary levels of TCS were measured alongside biomarkers of oxidative stress.

- Findings :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. How is Triclosan-d3 utilized as an internal standard in environmental analytical chemistry, and what methodological steps ensure its accuracy?

this compound, a deuterated isotopologue of triclosan, is commonly used as an internal standard to correct matrix effects and ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy, researchers must:

- Calibrate instrument response using a dilution series of this compound in the same matrix as study samples to account for environmental interferences (e.g., organic matter in water) .

- Validate recovery rates by spiking known concentrations into control matrices (e.g., wastewater, biological fluids) and comparing measured vs. expected values .

- Monitor isotopic purity via high-resolution mass spectrometry to avoid cross-contamination with non-deuterated triclosan, which can skew quantification .

Q. What are the key considerations for integrating this compound into longitudinal studies tracking antimicrobial persistence in aquatic ecosystems?

Longitudinal studies require:

- Temporal and spatial sampling consistency to account for seasonal fluctuations in triclosan degradation (e.g., photolysis rates in surface water) .

- Normalization to stable isotopic ratios (e.g., δ²H or δ¹³C) in environmental samples to distinguish anthropogenic inputs from natural sources .

- Use of negative controls to identify background contamination, particularly in regions with high triclosan usage (e.g., urban wastewater outflows) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous environmental matrices?

Discrepancies often arise from matrix-specific interactions (e.g., lipid content in tissue samples or dissolved organic carbon in water). Methodological solutions include:

- Matrix-matched calibration curves to mimic sample composition, reducing signal suppression/enhancement during LC-MS/MS analysis .

- Solid-phase extraction (SPE) optimization using cartridges tailored to analyte polarity (e.g., hydrophilic-lipophilic balance for aqueous samples) .

- Statistical reconciliation via multivariate regression models that factor in matrix variables (e.g., pH, ionic strength) affecting recovery .

Q. What experimental designs mitigate isotopic exchange or degradation of this compound in long-term stability studies?

To prevent isotopic exchange (e.g., deuterium loss) or degradation:

- Store standards in inert solvents (e.g., cyclohexane) at -20°C, shielded from UV light to preserve deuterium integrity .

- Conduct accelerated stability testing under varying temperatures and pH conditions to model degradation kinetics .

- Use isotopically labeled surrogates (e.g., ¹³C-labeled triclosan) in parallel to confirm that observed degradation is analyte-specific and not matrix-induced .

Q. How can researchers address potential biases in epidemiological studies linking this compound exposure to antimicrobial resistance (AMR) gene proliferation?

Bias mitigation strategies include:

- Triangulating data sources (e.g., combining LC-MS/MS quantification with metagenomic sequencing of AMR genes) to reduce reliance on single-method outcomes .

- Controlling for confounders such as co-occurring disinfectants (e.g., quaternary ammonium compounds) using multivariate analysis .

- Adhering to NIH preclinical guidelines for transparent reporting of experimental conditions, including sample size justification and blinding protocols during data collection .

Q. Methodological Challenges and Innovations

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity assays?

Non-linear dynamics (e.g., hormetic effects at low concentrations) require:

- Hill slope modeling to characterize sigmoidal response curves in cell viability assays .

- Bayesian hierarchical models to account for variability across biological replicates in ecotoxicological studies .

- Sensitivity analysis to identify threshold concentrations where triclosan transitions from inhibitory to non-effective doses .

Q. How should researchers design multi-omics studies to explore this compound’s metabolic perturbations in microbial communities?

Multi-omics integration demands:

- Stable isotope probing (SIP) with this compound to track carbon/deuterium incorporation into microbial biomass via Raman microspectroscopy .

- Metabolomic pathway enrichment analysis to map triclosan-induced shifts in lipid peroxidation or oxidative stress markers .

- Cross-validation with transcriptomic data (e.g., RNA-seq) to correlate metabolic changes with upregulated efflux pump genes .

属性

IUPAC Name |

5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLINVKFYRCS-UXHGNOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662216 | |

| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-98-5 | |

| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。